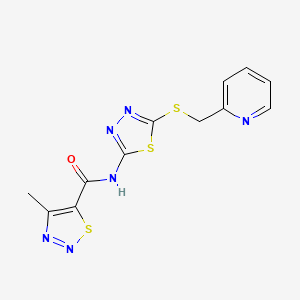
4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N6OS3 and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: C16H13N5OS3 with a molecular weight of approximately 385.5 g/mol. The structure includes a thiadiazole core that is known for its versatile biological activity.
1. Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Inhibition of Lipoxygenase (LOX) : Compounds have shown potential in inhibiting LOX enzymes, which are implicated in tumor progression. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Induction of Apoptosis : Several studies have reported that thiadiazole derivatives can induce apoptosis in cancer cells by activating various apoptotic pathways .
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| PC3 | 4.27 | LOX inhibition |
| HT29 | 0.28 | Apoptosis induction |
| SKNMC | 0.52 | Apoptosis induction |
2. Antimicrobial Activity
The compound's antimicrobial potential has also been explored:
- Activity Against Bacteria : Studies have shown that thiadiazole derivatives possess significant antibacterial properties against various strains, including Klebsiella pneumoniae and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds are more effective than conventional antibiotics in certain cases .
| Bacterial Strain | MIC Value (µg/mL) | Activity Type |
|---|---|---|
| Klebsiella pneumoniae | 10.00 | Bacteriostatic |
| Escherichia coli | 12.50 | Bacteriostatic |
3. Anti-inflammatory and Other Activities
Thiadiazole derivatives also exhibit anti-inflammatory properties:
- Mechanisms : These compounds can modulate inflammatory pathways and have been reported to reduce the production of pro-inflammatory cytokines . Additionally, they show promise in treating conditions related to oxidative stress due to their antioxidant capabilities.
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Study on Anticancer Properties : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using the MTT assay against various cancer cell lines. The results indicated that modifications to the thiadiazole moiety significantly enhanced anticancer activity .
- Antimicrobial Evaluation : Another study focused on the synthesis of novel thiadiazole compounds and their evaluation against biofilm formation in bacterial cultures. The results showed that specific derivatives effectively inhibited biofilm formation and exhibited strong antibacterial activity compared to traditional antibiotics .
Properties
IUPAC Name |
4-methyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS3/c1-7-9(22-18-15-7)10(19)14-11-16-17-12(21-11)20-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRZKQXXCGPBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














